tert-Butyl 6-(difluoromethyl)-5-fluoro-8-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate tert-Butyl 6-(difluoromethyl)-5-fluoro-8-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17849295
InChI: InChI=1S/C15H18F3NO3/c1-15(2,3)22-14(21)19-5-4-8-10(7-19)11(20)6-9(12(8)16)13(17)18/h6,13,20H,4-5,7H2,1-3H3
SMILES:
Molecular Formula: C15H18F3NO3
Molecular Weight: 317.30 g/mol

tert-Butyl 6-(difluoromethyl)-5-fluoro-8-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate

CAS No.:

Cat. No.: VC17849295

Molecular Formula: C15H18F3NO3

Molecular Weight: 317.30 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 6-(difluoromethyl)-5-fluoro-8-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate -

Specification

Molecular Formula C15H18F3NO3
Molecular Weight 317.30 g/mol
IUPAC Name tert-butyl 6-(difluoromethyl)-5-fluoro-8-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate
Standard InChI InChI=1S/C15H18F3NO3/c1-15(2,3)22-14(21)19-5-4-8-10(7-19)11(20)6-9(12(8)16)13(17)18/h6,13,20H,4-5,7H2,1-3H3
Standard InChI Key RGJMCZCNXRGEHT-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCC2=C(C(=CC(=C2C1)O)C(F)F)F

Introduction

tert-Butyl 6-(difluoromethyl)-5-fluoro-8-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate is a synthetic organic compound belonging to the isoquinoline derivatives. It features a complex structure with a tert-butyl group, difluoromethyl, and multiple functional groups including a carboxylate and a hydroxy group. This unique combination of substituents contributes to its potential biological activities and applications in medicinal chemistry.

Chemical Reactivity

The compound's chemical reactivity is influenced by its functional groups. The hydroxy group allows for hydrogen bonding interactions, while the difluoromethyl and fluoro groups can influence electrophilic and nucleophilic reactions.

Synthesis

The synthesis of tert-Butyl 6-(difluoromethyl)-5-fluoro-8-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multi-step organic reactions. Each step requires careful control of reaction conditions to ensure high yields and purity.

Biological Activity

Compounds in the isoquinoline family are known for their diverse biological activities, including antimicrobial, anticancer, and antiviral properties. The specific combination of fluorine atoms and functional groups in tert-Butyl 6-(difluoromethyl)-5-fluoro-8-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate may enhance its biological effectiveness compared to simpler analogs.

Potential Applications

This compound has potential applications in medicinal chemistry due to its structural similarities with other bioactive isoquinoline derivatives. Studies focusing on its interactions with biological macromolecules are crucial for understanding its mechanism of action.

Comparison with Related Compounds

Compound NameStructure FeaturesBiological Activity
IsoquinolineBasic structure without substitutionsAntimicrobial, Anticancer
5-FluoroisoquinolineFluorine substitution at position 5Antitumor properties
8-HydroxyisoquinolineHydroxyl group at position 8Metal chelation, Antiviral
tert-Butyl 6-(difluoromethyl)-5-fluoro-8-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylateComplex structure with multiple functional groupsPotential pharmacological properties

Safety and Handling

Handling of tert-Butyl 6-(difluoromethyl)-5-fluoro-8-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate requires caution due to potential hazards. It is intended for laboratory use only, and proper safety protocols should be followed to avoid exposure.

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